molecular formula C5H8Br2 B15441622 (1S,3S)-1,3-Dibromocyclopentane CAS No. 68479-48-1

(1S,3S)-1,3-Dibromocyclopentane

Cat. No.: B15441622
CAS No.: 68479-48-1
M. Wt: 227.92 g/mol
InChI Key: RWTYTMCJMMHRMI-WHFBIAKZSA-N
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Description

(1S,3S)-1,3-Dibromocyclopentane is a high-purity stereoisomer of 1,3-dibromocyclopentane, specifically characterized by two defined stereocenters in the (1S,3S) configuration . This organobromine compound serves as a valuable building block in synthetic organic chemistry, particularly in reductive cyclization reactions for the construction of strained ring systems. A key research application involves its use in electrochemical reduction to afford bicyclo[2.1.0]pentane, a process demonstrating its utility in synthesizing complex molecular frameworks . The mechanism in these transformations typically involves an initial dissociative electron transfer to generate a carbon-centered radical or carbanion intermediate, which subsequently undergoes a fast, intramolecular nucleophilic displacement (SN2) to form a new carbon-carbon bond and the cyclopropane ring . This reactivity makes (1S,3S)-1,3-Dibromocyclopentane a reagent of interest for researchers developing new synthetic methodologies, studying reaction mechanisms, and exploring the properties of strained organic molecules. This product is intended for research and development purposes by or under the supervision of a technically qualified individual. It is not intended for diagnostic or therapeutic uses, or for application to humans or animals. Handling and Safety: Comprehensive safety data for this specific stereoisomer was not identified in the search. As with all chemicals of unknown toxicity, maximum precautions should be taken. Avoid inhalation and contact with skin, eyes, or clothing. Wear suitable protective equipment, ensure adequate ventilation, and refer to the safety data sheet for detailed handling instructions.

Properties

CAS No.

68479-48-1

Molecular Formula

C5H8Br2

Molecular Weight

227.92 g/mol

IUPAC Name

(1S,3S)-1,3-dibromocyclopentane

InChI

InChI=1S/C5H8Br2/c6-4-1-2-5(7)3-4/h4-5H,1-3H2/t4-,5-/m0/s1

InChI Key

RWTYTMCJMMHRMI-WHFBIAKZSA-N

Isomeric SMILES

C1C[C@@H](C[C@H]1Br)Br

Canonical SMILES

C1CC(CC1Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analogues

(1S,3S)-1,3-Cyclopentanedicarboxylic Acid
  • Formula : C₇H₁₀O₄
  • Molecular Weight : 158.153 g/mol
  • Key Features : Replaces bromine with carboxylic acid groups (-COOH) at the 1 and 3 positions.
  • Properties : Higher polarity due to -COOH groups, leading to increased solubility in polar solvents. Used in coordination chemistry and polymer synthesis .
Property (1S,3S)-1,3-Dibromocyclopentane (1S,3S)-1,3-Cyclopentanedicarboxylic Acid
Molecular Weight 227.925 g/mol 158.153 g/mol
Functional Groups Br⁻ -COOH
Boiling Point ~200–220°C (estimated) >300°C (decomposes)
Key Applications Halogenation reactions Metal-organic frameworks (MOFs)

Key Insight : Bromine substituents enhance electrophilicity, enabling alkylation reactions, while carboxylic acids facilitate hydrogen bonding and metal coordination .

(1S,3S)-N¹,N¹-Dimethylcyclopentane-1,3-diamine Dihydrochloride
  • Formula : C₇H₁₇ClN₂
  • Molecular Weight : 164.68 g/mol
  • Key Features : Substitutes bromine with dimethylamine groups (-N(CH₃)₂) and exists as a dihydrochloride salt.
  • Properties : Water-soluble due to ionic character; used in pharmaceuticals and asymmetric catalysis .
Property (1S,3S)-1,3-Dibromocyclopentane (1S,3S)-N¹,N¹-Dimethylcyclopentane-1,3-diamine Dihydrochloride
Solubility Low in water High in water (ionic)
Reactivity Electrophilic Nucleophilic (amine functionality)
Applications Cross-coupling reactions Chiral ligands in catalysis

Key Insight : The dihydrochloride salt form enhances solubility for biological applications, contrasting with the hydrophobic nature of brominated cyclopentanes .

Halogenated Analogues

(1S)-3,3-Difluorocyclopentanemethanol
  • Formula : C₆H₁₀F₂O
  • Molecular Weight : 148.14 g/mol
  • Key Features : Replaces bromine with fluorine and adds a hydroxymethyl (-CH₂OH) group.
  • Properties : Fluorine’s electronegativity increases polarity but reduces steric bulk compared to bromine. Used in medicinal chemistry for fluorinated drug candidates .
Property (1S,3S)-1,3-Dibromocyclopentane (1S)-3,3-Difluorocyclopentanemethanol
Halogen Br⁻ F⁻
Additional Group None -CH₂OH
LogP (Lipophilicity) ~3.5 (estimated) ~1.2
Applications Polymer precursors Fluorinated bioactive molecules

Key Insight : Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance, enabling tighter binding in enzyme active sites .

Ring-Size Analogues

(1S,3S)-1,3-Dimethylcyclobutane
  • Formula : C₆H₁₂
  • Molecular Weight : 84.16 g/mol
  • Key Features : Cyclobutane ring (4-membered) with methyl groups at 1 and 3 positions.
  • Properties : Higher ring strain due to smaller cyclobutane ring, leading to lower thermal stability. Used in studies of ring-opening polymerization .
Property (1S,3S)-1,3-Dibromocyclopentane (1S,3S)-1,3-Dimethylcyclobutane
Ring Size Cyclopentane (5-membered) Cyclobutane (4-membered)
Stability High Low (due to ring strain)
Applications Stable intermediates Polymer research

Key Insight : Cyclopentane derivatives generally exhibit greater stability and versatility in synthesis compared to strained cyclobutane systems .

Data Tables

Table 1: Molecular Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
(1S,3S)-1,3-Dibromocyclopentane C₅H₈Br₂ 227.925 Br⁻
(1S,3S)-1,3-Cyclopentanedicarboxylic Acid C₇H₁₀O₄ 158.153 -COOH
(1S)-3,3-Difluorocyclopentanemethanol C₆H₁₀F₂O 148.14 F⁻, -CH₂OH

Q & A

Q. How can researchers distinguish between structural isomers and stereoisomers of 1,3-dibromocyclopentane?

Methodological Answer: To differentiate structural isomers (e.g., 1,2- vs. 1,3-dibromocyclopentane) and stereoisomers (e.g., (1S,3S) vs. (1R,3S)), employ:

  • NMR Spectroscopy : Compare coupling constants and splitting patterns. For example, vicinal protons in cis-1,2-dibromocyclopentane exhibit distinct splitting compared to trans isomers .
  • X-ray Crystallography : Resolve absolute configurations for stereoisomers.
  • Computational Modeling : Use tools like DFT to predict relative stability and geometry of isomers .

Q. What synthetic routes are effective for preparing (1S,3S)-1,3-dibromocyclopentane with high enantiomeric excess?

Methodological Answer: Key methods include:

  • Stereoselective Bromination : Use dibromine with chiral catalysts (e.g., thiourea derivatives) to control bromine addition to cyclopentene precursors .
  • Ring-Opening of Epoxides : React cyclopentene oxide with HBr in the presence of a chiral Lewis acid to retain stereochemistry .
  • Resolution Techniques : Separate racemic mixtures via chiral chromatography (e.g., Chiralcel OD-H column) .

Q. How can researchers resolve contradictions in stereochemical assignments for (1S,3S)-1,3-dibromocyclopentane across studies?

Methodological Answer: Contradictions may arise from:

  • Overlapping NMR Signals : Use 2D NMR (e.g., NOESY) to confirm spatial proximity of bromine substituents .
  • Inconsistent Computational Models : Validate DFT-predicted geometries against experimental X-ray data .
  • Chiral Purity Variability : Quantify ee via polarimetry or chiral HPLC and correlate with reaction conditions .

Case Study : A 2024 study (EP 4 374 877 A2) reported conflicting 1^1H-NMR shifts for (1S,3S)-isomers due to solvent effects. Repeating experiments in CDCl3_3 standardized conditions resolved discrepancies .

Q. What strategies optimize the use of (1S,3S)-1,3-dibromocyclopentane in asymmetric catalysis or drug synthesis?

Methodological Answer:

  • Chiral Auxiliary Applications : Incorporate the compound as a scaffold in organocatalysts, leveraging its rigid cyclopentane backbone .
  • Cross-Coupling Reactions : Utilize Suzuki-Miyaura coupling with boronic acids to functionalize the bromine sites stereospecifically .
  • Pharmacophore Development : Screen for bioactivity using molecular docking studies targeting enzymes with cyclopentane-binding pockets (e.g., proteases) .

Q. How do steric and electronic effects influence the reactivity of (1S,3S)-1,3-dibromocyclopentane in substitution reactions?

Methodological Answer:

  • Steric Effects : The cis-1,3-dibromo arrangement creates axial-equatorial bromine positions, hindering backside attack in SN_N2 mechanisms. Use bulky nucleophiles (e.g., tert-butoxide) to favor elimination over substitution .
  • Electronic Effects : Electron-withdrawing bromines polarize the C-Br bond, accelerating SN_N1 pathways in polar solvents (e.g., DMSO). Monitor carbocation intermediates via 13^{13}C-NMR .

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